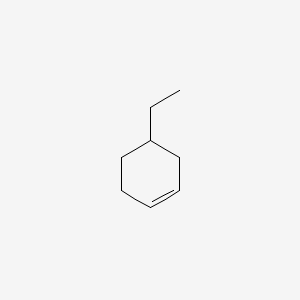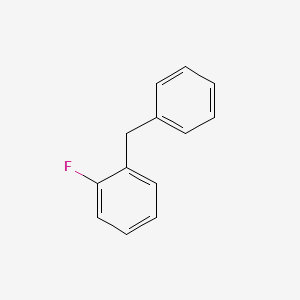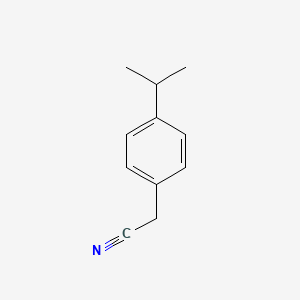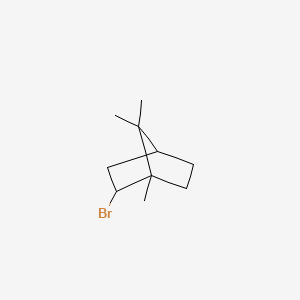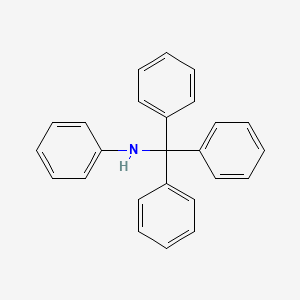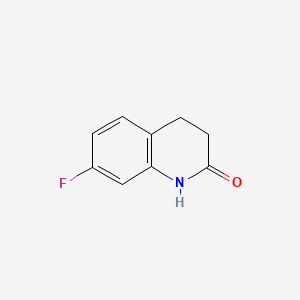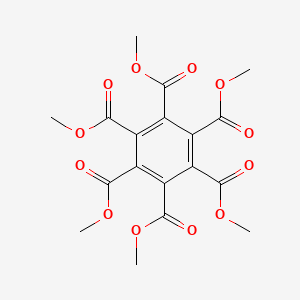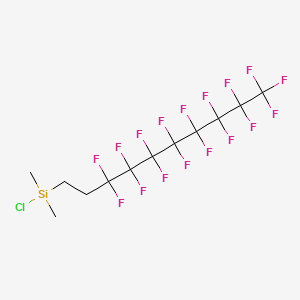
1H,1H,2H,2H-Perfluorodecildimetilclorosilano
Descripción general
Descripción
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is a useful research compound. Its molecular formula is C12H10ClF17Si and its molecular weight is 540.72 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistemas Microelectromecánicos (MEMS)
Este compuesto se aplica a micropartes móviles de MEMS para reducir la energía superficial y evitar la adherencia, lo cual es crucial para el correcto funcionamiento de estos sistemas .
Litografía de Nanoimpresión
Se utiliza para recubrir micro y nano características en sellos para la litografía de nanoimpresión, un método utilizado para la fabricación de patrones a escala nanométrica .
Silanización de obleas de silicio
El compuesto participa en el proceso de silanización de obleas de silicio, que es esencial para crear capas antiadherentes y facilitar la liberación de poli(dimetilsiloxanos) curados .
Dispersión Raman mejorada por superficie (SERS)
Modifica la superficie de matrices de nanopartículas de polidopamina-plata para la detección SERS, que es un método sensible para el análisis químico .
Recubrimientos anticorrosivos
El compuesto proporciona propiedades anticorrosivas cuando se utiliza como recubrimiento, bloqueando la oxidación e impartiendo propiedades lubricantes en superficies como el cobre .
Patrones de superficie química
Se utiliza para fabricar patrones de superficie química en monocapas autoensambladas, que tienen diversas aplicaciones en la ciencia de los materiales .
Safety and Hazards
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mecanismo De Acción
Target of Action
This compound is a type of silane, which is often used to modify the surface properties of materials .
Mode of Action
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane interacts with the surface of materials by forming a self-assembled monolayer (SAM). The perfluorodecyl groups in the compound provide hydrophobic characteristics, while the chlorosilane group allows it to bind to the surface .
Pharmacokinetics
It is primarily used in industrial applications for surface treatment .
Result of Action
The primary result of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane action is the creation of a hydrophobic surface. This can help to prevent the adhesion of various substances, including biological materials, to the treated surface .
Action Environment
The action of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it has a hydrolytic sensitivity and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be handled and stored in a controlled environment to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane plays a significant role in biochemical reactions, particularly in the formation of hydrophobic surfaces. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound’s chlorosilane group reacts with hydroxyl groups on surfaces, forming stable Si-O-Si bonds. This interaction is crucial for creating hydrophobic coatings on substrates, which can be used in various biochemical assays and experiments .
Cellular Effects
The effects of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane on cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the hydrophobic surface created by this compound can affect cell adhesion and proliferation. Additionally, the compound’s interaction with cell membranes can lead to changes in membrane fluidity and permeability, impacting overall cell function .
Molecular Mechanism
At the molecular level, 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane exerts its effects through covalent bonding with biomolecules. The chlorosilane group of the compound reacts with hydroxyl groups on proteins and enzymes, leading to the formation of stable Si-O-Si bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can influence gene expression by modifying the surface properties of DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or extreme pH levels. Long-term studies have shown that the hydrophobic surfaces created by this compound can maintain their properties for extended periods, making it suitable for long-term biochemical assays .
Dosage Effects in Animal Models
The effects of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including changes in liver and kidney function. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane-associated metabolic processes .
Transport and Distribution
Within cells and tissues, 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence the compound’s overall activity and function within the cell .
Subcellular Localization
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is primarily localized in the cell membrane and other lipid-rich compartments. The compound’s hydrophobic properties and potential post-translational modifications, such as phosphorylation, can direct it to specific subcellular compartments. This localization is crucial for its activity and function, as it allows the compound to interact with membrane-associated proteins and enzymes .
Propiedades
IUPAC Name |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJWHBMXWOYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si | |
| Record name | Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225601 | |
| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74612-30-9 | |
| Record name | 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




